

solubility of 2-Bromo-1-phenylbutan-1-one in organic solvents

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Compound of Interest

Compound Name: 2-Bromo-1-phenylbutan-1-one

Cat. No.: B142206

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An In-depth Technical Guide to the Solubility of **2-Bromo-1-phenylbutan-1-one** in Organic Solvents

Executive Summary

2-Bromo-1-phenylbutan-1-one is an α -bromoketone intermediate with significant applications in organic synthesis and pharmaceutical development.^[1] Its utility in these fields is fundamentally governed by its behavior in solution, making a thorough understanding of its solubility profile essential for reaction optimization, product purification, and formulation. This guide provides a comprehensive analysis of the solubility of **2-Bromo-1-phenylbutan-1-one** based on its molecular structure and established chemical principles. While specific quantitative solubility data is not extensively published, this document synthesizes predictive insights and provides a robust experimental framework for its empirical determination. We will explore the theoretical underpinnings of its solubility, present a predicted solubility profile across a range of common organic solvents, and detail a step-by-step protocol for accurate quantitative measurement.

Introduction to 2-Bromo-1-phenylbutan-1-one: A Profile

2-Bromo-1-phenylbutan-1-one is an organic compound with the molecular formula $C_{10}H_{11}BrO$ and a molecular weight of approximately 227.10 g/mol.^{[1][2]} Structurally, it is characterized by a phenyl group attached to a butanone backbone, with a bromine atom at the

alpha (α) position relative to the carbonyl group.^[1] This arrangement makes it a valuable and reactive intermediate in various chemical transformations, including nucleophilic substitutions and the synthesis of heterocyclic compounds.^[1]

The efficiency of these synthetic applications is critically dependent on the choice of solvent. A suitable solvent must not only dissolve the reactants to facilitate molecular interaction but also remain inert to the reaction conditions and allow for effective product isolation. Therefore, a predictive understanding and the ability to experimentally verify the solubility of **2-Bromo-1-phenylbutan-1-one** are paramount for any researcher utilizing this compound.

Key Molecular and Physical Properties:

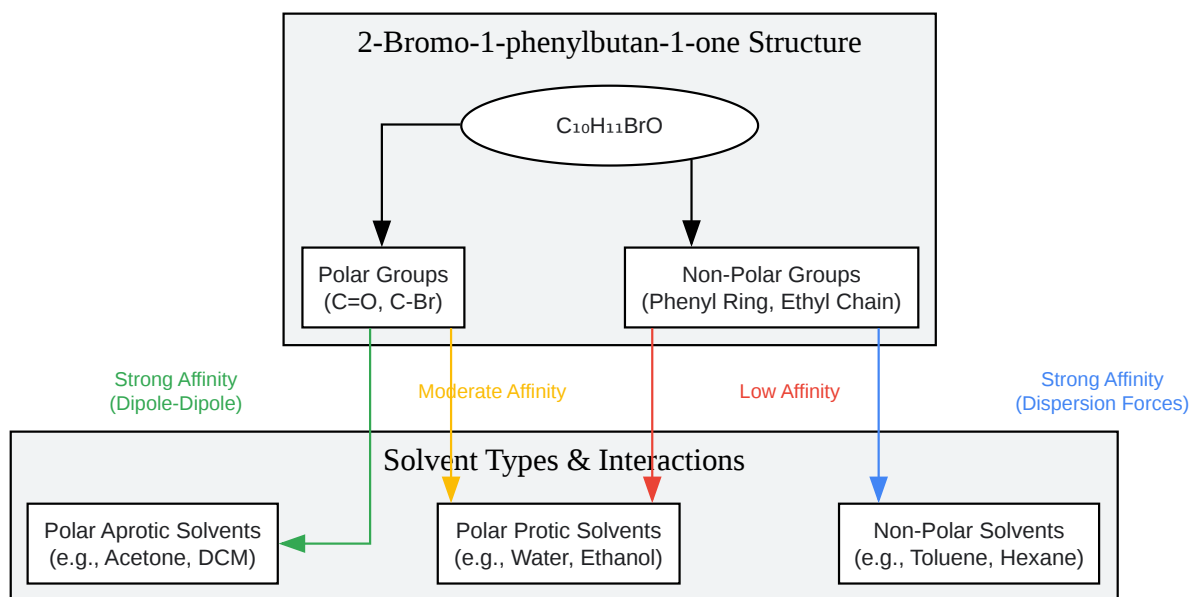
- CAS Number: 877-35-0^[3]
- Molecular Formula: $C_{10}H_{11}BrO$ ^[2]
- Molecular Weight: 227.10 g/mol ^[2]
- Appearance: Colorless to pale yellow liquid^[1]
- Classification: α -bromoketone^[1]

Theoretical Principles of Solubility: A Structural Analysis

The solubility of a compound is dictated by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another. ^[4] The molecular structure of **2-Bromo-1-phenylbutan-1-one** possesses both polar and non-polar characteristics, suggesting a nuanced solubility profile.

- **Polar Features:** The molecule contains a polar carbonyl group ($C=O$) and a polar carbon-bromine ($C-Br$) bond. These groups can participate in dipole-dipole interactions with polar solvents.
- **Non-Polar Features:** The presence of a non-polar phenyl ring and an ethyl group ($-CH_2CH_3$) constitutes a significant portion of the molecule. These regions interact primarily through weaker London dispersion forces, favoring solubility in non-polar solvents.

This dual nature means that the compound's solubility will be highest in solvents that can effectively solvate both its polar and non-polar regions, such as moderately polar organic solvents. Its solubility in highly polar protic solvents like water is expected to be limited due to the large, non-polar hydrocarbon portion of the molecule.[5]



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Caption: Molecular features of **2-Bromo-1-phenylbutan-1-one** and their affinity for different solvent classes.

Predicted Qualitative Solubility Profile

Based on the structural analysis, a qualitative prediction of solubility in common laboratory solvents can be made. This table serves as a practical guide for initial solvent screening. It is important to note that these are predictions; empirical verification is always recommended.[6]

Solvent Classification	Solvent Name	Predicted Solubility	Rationale
Polar Aprotic	Dichloromethane (DCM)	High / Miscible	The polarity is suitable for interacting with the C=O and C-Br bonds, while its organic nature accommodates the non-polar regions. [7]
Acetone	High / Miscible	The carbonyl group in acetone interacts well with the polar functionalities of the solute. [5]	
Ethyl Acetate	High / Miscible	Offers a balance of polarity and hydrocarbon character, making it an effective solvent.	
Tetrahydrofuran (THF)	High / Miscible	A good general-purpose solvent for moderately polar organic compounds.	
Acetonitrile	Moderate	More polar than the solute; solubility may be slightly lower than in DCM or acetone.	
Polar Protic	Ethanol	High / Miscible	The ethyl chain of ethanol interacts favorably with the non-polar parts, while the hydroxyl group can interact with the polar groups. [7]

Methanol	Moderate	More polar than ethanol, which may slightly reduce its effectiveness at solvating the non-polar phenyl and ethyl groups.	
Water	Very Low / Insoluble	The large non-polar structure of the molecule prevents significant dissolution in the highly polar, hydrogen-bonded network of water.[5]	
Non-Polar	Toluene	Moderate to High	The aromatic ring of toluene interacts favorably with the phenyl group of the solute via π -stacking and dispersion forces.
Hexane	Low to Moderate	Primarily interacts via dispersion forces. The polarity of the carbonyl and C-Br groups may limit high solubility.	
Diethyl Ether	High / Miscible	Its slight polarity and hydrocarbon nature make it an excellent solvent for compounds with mixed characteristics.	

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction, a systematic experimental approach is necessary. The following protocol describes the isothermal equilibrium method, a reliable technique for determining the solubility of a compound at a specific temperature.

4.1. Safety and Handling

- Hazards: **2-Bromo-1-phenylbutan-1-one** is harmful if swallowed or inhaled, causes skin irritation, and serious eye irritation.[2]
- Precautions: All work should be conducted in a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8]
- Waste Disposal: All organic waste should be collected in a designated container for proper disposal according to institutional guidelines.[9]

4.2. Materials and Equipment

- **2-Bromo-1-phenylbutan-1-one** (solute)
- Selected organic solvents (high purity)
- Analytical balance (± 0.1 mg)
- Vials with screw caps (e.g., 4 mL or 8 mL)
- Magnetic stirrer and stir bars or a thermostatted shaker
- Constant temperature bath or incubator
- Volumetric flasks and pipettes
- Syringes and syringe filters (0.45 μm , solvent-compatible)
- Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

4.3. Step-by-Step Methodology

- Preparation: Set the constant temperature bath or shaker to the desired experimental temperature (e.g., 25 °C).
- Sample Preparation: Add an excess amount of **2-Bromo-1-phenylbutan-1-one** to a series of vials. The presence of undissolved solid or a separate liquid phase at the end of the experiment is crucial to ensure saturation.
- Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the chosen solvent into each vial.
- Equilibration: Cap the vials tightly and place them in the thermostatted shaker. Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary and should be determined by preliminary experiments.
- Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for several hours (e.g., 4-6 hours) to allow the excess solute to settle.
- Sample Extraction: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Immediately pass the solution through a syringe filter into a clean, pre-weighed vial or a volumetric flask for dilution. This step is critical to remove any undissolved microparticles.
- Quantification: Determine the concentration of the solute in the filtered sample using a pre-calibrated analytical method (e.g., HPLC).
- Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and any dilutions performed.



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Caption: Experimental workflow for the quantitative determination of solubility.

Conclusion

2-Bromo-1-phenylbutan-1-one exhibits a solubility profile consistent with its amphipathic molecular structure. It is predicted to be highly soluble in a range of common organic solvents, including dichloromethane, ethanol, acetone, and diethyl ether, while demonstrating poor solubility in water. This guide provides the theoretical foundation for making informed solvent choices and a detailed, self-validating experimental protocol for researchers to determine precise quantitative solubility data. Such empirical data is invaluable for optimizing reaction conditions, developing purification strategies, and advancing the synthetic and pharmaceutical applications of this versatile compound.

References

- Ozon Chemical. 2-Bromo-1-phenylpentan-1-one.
- Academia.edu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- University of Colorado Boulder. (2021). Experiment: Solubility of Organic & Inorganic Compounds.
- PubChem. **2-Bromo-1-phenylbutan-1-one**. National Center for Biotechnology Information.
- Chemsrvc. (2023, August 26). 2-Bromo-1-Phenyl-1-Butanone | CAS#:1451-83-8.
- Solubility of Things. 2-Bromo-1-phenylpropan-1-one.
- Chemistry For Everyone. (2023, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- University of Calgary. (2023, August 31). Solubility of Organic Compounds.
- ChemSynthesis. 2-bromo-1-phenyl-1-butanone.
- Chemistry LibreTexts. (2022, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.
- Fiveable. α -bromoketone Definition.

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Sources

- 1. Buy 2-Bromo-1-phenylbutan-1-one | 877-35-0 [smolecule.com]
- 2. 2-Bromo-1-phenylbutan-1-one | C₁₀H₁₁BrO | CID 52696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-1-phenylbutan-1-one | 877-35-0 [sigmaaldrich.com]
- 4. chem.ws [chem.ws]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ozonchemical.com [ozonchemical.com]
- 8. 2-Bromo-1-Phenyl-1-Butanone | CAS#:1451-83-8 | Chemsrce [chemsrc.com]
- 9. chem.libretexts.org [chem.libretexts.org]
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